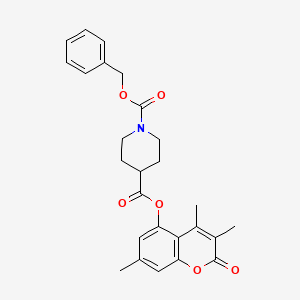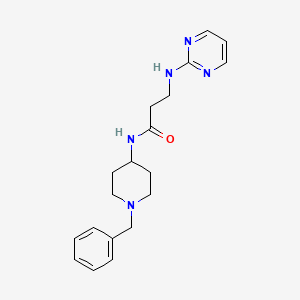![molecular formula C22H11ClFN3O5 B11142089 2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142089.png)
2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a chloropyridine, a fluorine atom, a nitrophenyl group, and a chromeno-pyrrole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Chloropyridine Group: The chloropyridine group is introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the chromeno-pyrrole core.
Nitration: The nitrophenyl group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloropyridine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amino derivatives formed from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, interfering with DNA replication and transcription.
Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-aminophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with an amino group instead of a nitro group.
2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-methylphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of 2-(5-chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a bioactive compound with diverse applications in scientific research.
Properties
Molecular Formula |
C22H11ClFN3O5 |
|---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H11ClFN3O5/c23-12-3-8-17(25-10-12)26-19(11-1-5-14(6-2-11)27(30)31)18-20(28)15-9-13(24)4-7-16(15)32-21(18)22(26)29/h1-10,19H |
InChI Key |
OVQWWVROWLHQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=C(C3=O)C=C(C=C5)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11142007.png)
![N~1~-(3-fluorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11142015.png)
![N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B11142017.png)
![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11142030.png)
![Methyl 4-[7-fluoro-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11142037.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11142053.png)
![[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11142058.png)
![(5E)-5-(4-ethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142066.png)
![(2S)-(4-hydroxyphenyl){[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethanoic acid](/img/structure/B11142071.png)
![(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142093.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{morpholin-4-yl[4-(propan-2-yl)phenyl]methyl}-4H-chromen-4-one](/img/structure/B11142097.png)

![N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-isoleucine](/img/structure/B11142112.png)
